molecular formula C21H25N3O4S B4910135 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

Cat. No.: B4910135
M. Wt: 415.5 g/mol
InChI Key: UQSJFEFEYZUCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, a sulfonylphenyl group, and a pyrrolidinone moiety. Its multifaceted structure allows it to interact with various biological targets, making it a subject of extensive research in fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with the piperazine ring.

    Sulfonylation: The sulfonylphenyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride derivative.

    Formation of the Pyrrolidinone Moiety: The final step involves the cyclization of an appropriate precursor to form the pyrrolidinone ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability and efficiency.

Chemical Reactions Analysis

1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonyl or amide bonds, leading to the formation of simpler fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound can act as an antagonist or agonist, modulating the activity of these receptors and influencing downstream signaling pathways . For example, it may inhibit the reuptake of monoamine neurotransmitters, leading to altered neurotransmission and potential therapeutic effects .

Comparison with Similar Compounds

1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one can be compared with other similar compounds, such as:

These compounds share structural similarities, particularly the presence of the piperazine ring and aryl groups, but differ in their specific functional groups and therapeutic applications

Properties

IUPAC Name

1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-28-20-6-3-2-5-19(20)22-13-15-23(16-14-22)29(26,27)18-10-8-17(9-11-18)24-12-4-7-21(24)25/h2-3,5-6,8-11H,4,7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSJFEFEYZUCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.